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molecular formula C9H7F2N3 B8485828 1-(3,4-difluorophenyl)-1H-pyrazol-3-amine

1-(3,4-difluorophenyl)-1H-pyrazol-3-amine

Cat. No. B8485828
M. Wt: 195.17 g/mol
InChI Key: YWFWJVBVUIBGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785445B2

Procedure details

To ethanol (28 ml) was added sodium (0.407 g, 17.7 mmol), and the mixture was stirred about 30 minutes. To this, (3,4-difluorophenyl)hydrazine hydrochloride (1.00 g, 5.54 mmol) and (E)-3-ethoxyacrylonitrile (0.912 ml, 8.86 mmol) were added, and the reaction was heated to reflux for 16 hours. The reaction was diluted with water (30 ml) and acidified to pH 3 with 5M hydrochloric acid. The reaction was allowed to stir at ambient temperature for another 2 hours and was then neutralized (pH 7) by the addition of 5M sodium hydroxide. The reaction was concentrated to remove most of the ethanol. The resulting suspension was extracted twice with EtOAc, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel chromatography, eluting with a linear gradient of 20-100% EtOAc/hexanes to yield the desired product (0.250 g, 1.28 mmol, 23.1% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.912 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0.407 g
Type
reactant
Reaction Step Five
Quantity
28 mL
Type
solvent
Reaction Step Five
Yield
23.1%

Identifiers

REACTION_CXSMILES
[Na].Cl.[F:3][C:4]1[CH:5]=[C:6]([NH:11][NH2:12])[CH:7]=[CH:8][C:9]=1[F:10].C(O/[CH:16]=[CH:17]/[C:18]#[N:19])C.Cl.[OH-].[Na+]>O.C(O)C>[F:3][C:4]1[CH:5]=[C:6]([N:11]2[CH:16]=[CH:17][C:18]([NH2:19])=[N:12]2)[CH:7]=[CH:8][C:9]=1[F:10] |f:1.2,5.6,^1:0|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1F)NN
Name
Quantity
0.912 mL
Type
reactant
Smiles
C(C)O/C=C/C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.407 g
Type
reactant
Smiles
[Na]
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for another 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the ethanol
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a linear gradient of 20-100% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=CC1F)N1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.28 mmol
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 23.1%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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